2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: C24H30N4O3
- Molecular Weight: 430.53 g/mol
- IUPAC Name: this compound
The compound features a triazoloquinazoline core structure which is significant in medicinal chemistry due to its diverse pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to triazoloquinazolines exhibit anticancer properties. Research has shown that derivatives of this class can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction: Studies have demonstrated that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases .
- Cell Cycle Arrest: Some derivatives have been reported to cause G0/G1 phase arrest in the cell cycle, leading to inhibited proliferation .
Table 1: Anticancer Activity of Triazoloquinazoline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | Apoptosis |
Compound B | HeLa | 10.0 | Cell Cycle Arrest |
Compound C | A549 | 15.0 | Inhibition of Metastasis |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses . This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Antimicrobial Activity
Preliminary studies indicate that triazoloquinazolines possess antimicrobial properties against various pathogens:
- Bacterial Inhibition: Compounds similar to the one have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in cell signaling and metabolism.
- Receptor Modulation: The compound could act on various receptors influencing cellular responses.
- Interaction with DNA/RNA: Potential intercalation with nucleic acids may disrupt replication and transcription processes.
Case Studies
A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of triazoloquinazoline derivatives. The study found that modifications at the N-substituent significantly influenced anticancer activity and selectivity towards cancer cells over normal cells .
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)23-13-14-25-26(15-23)35-29(33(28(25)37)17-22-11-9-20(3)10-12-22)32-34(30(35)38)18-24-8-6-5-7-21(24)4/h5-15,19H,16-18H2,1-4H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLACFPCANACCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.